molecular formula C29H29N5O4S B11446683 7-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11446683
M. Wt: 543.6 g/mol
InChI Key: PZNZKNURYGVUMK-UHFFFAOYSA-N
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Description

The compound “7-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a synthetic organic molecule that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.

    Introduction of the sulfanyl group: This step may involve nucleophilic substitution reactions using thiol reagents.

    Functionalization of the phenyl rings: This can be done through electrophilic aromatic substitution reactions to introduce hydroxy and methoxy groups.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium hydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

In biological research, it may be used to study enzyme interactions and receptor binding due to its structural complexity.

Medicine

Industry

In the industrial sector, it may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “7-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 7-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and functional groups, which can confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C29H29N5O4S

Molecular Weight

543.6 g/mol

IUPAC Name

7-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylphenyl)methylsulfanyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C29H29N5O4S/c1-17-6-5-7-19(14-17)16-39-29-32-28-30-18(2)25(27(36)31-21-9-11-22(37-3)12-10-21)26(34(28)33-29)20-8-13-23(35)24(15-20)38-4/h5-15,26,35H,16H2,1-4H3,(H,31,36)(H,30,32,33)

InChI Key

PZNZKNURYGVUMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=C(C=C4)OC)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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